![molecular formula C13H15N5O2 B2414130 N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide CAS No. 1797293-04-9](/img/structure/B2414130.png)
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Molecular Structure Analysis
The molecular structure of a compound like DMAP can be studied using methods such as ab-initio and DFT calculations . These methods can provide insights into the molecule’s structure, stability, and reactivity.
Chemical Reactions Analysis
DMAP is a well-known model compound for dual fluorescence—in sufficiently polar solvents, it exhibits two distinct fluorescence emission bands . It can also be used as a catalyst for various reactions .
Physical And Chemical Properties Analysis
DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .
Scientific Research Applications
- Redox Regulation : Niacinamide contributes to redox reactions and energy production in cutaneous cells by participating in NAD+ synthesis. It helps maintain skin health and resilience .
- Anti-Aging : As a multipurpose antiaging ingredient, niacinamide reduces oxidative stress, inflammation, and pigmentation. It promotes collagen synthesis and improves skin texture .
- Acne Management : Niacinamide’s anti-inflammatory properties make it effective in managing acne vulgaris .
- Melasma and Psoriasis : Niacinamide shows promise in treating melasma and psoriasis .
- Niacinamide acts as an antioxidant, protecting cells from oxidative damage. It modulates cellular stress responses and influences DNA repair mechanisms .
- Researchers have investigated nicotinamide derivatives computationally and experimentally. These derivatives exhibit antibacterial and antibiofilm activities .
- Niacinamide derivatives have demonstrated fungicidal activity against various pathogens, including cucumber downy mildew and southern corn rust .
- Some studies suggest that niacinamide may have neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease. However, further research is needed .
- Niacinamide’s involvement in NAD+ metabolism extends beyond skincare. It plays a role in metabolic disorders, immune responses, and cellular homeostasis .
Skin Health and Cosmeceuticals
Bioactive Compounds and Antioxidant Properties
Computational Analyses and Antibacterial Properties
Fungicidal Activity
Neuroprotection and Neurological Disorders
Metabolic Disorders and Beyond
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYMVIISCMTAMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.